molecular formula C10H13BO3 B1587738 3-(Cyclopropylmethoxy)phenylboronic acid CAS No. 411229-76-0

3-(Cyclopropylmethoxy)phenylboronic acid

Cat. No. B1587738
M. Wt: 192.02 g/mol
InChI Key: JKQCWRCXYIUCCN-UHFFFAOYSA-N
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Description

3-(Cyclopropylmethoxy)phenylboronic acid is an organic compound containing a boronic acid functional group attached to a benzene ring with a cyclopropylmethoxy group at the 3-position . The compound has a molecular weight of 192.02 .


Synthesis Analysis

This molecule is used as a building block in organic synthesis, particularly in Suzuki-Miyaura couplings. One common synthesis method uses phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to the product.


Molecular Structure Analysis

The molecular formula of 3-(Cyclopropylmethoxy)phenylboronic acid is C10H13BO3 . The boron atom is sp2-hybridized and contains an empty p-orbital .


Chemical Reactions Analysis

As a boronic acid, this compound can participate in various chemical reactions. For instance, it can be used in Suzuki-Miyaura couplings. Dehydration of boronic acids can lead to the formation of boroxines, the trimeric anhydrides .


Physical And Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm3, a boiling point of 373.4±44.0 °C at 760 mmHg, and a flash point of 179.6±28.4 °C . It also has a molar refractivity of 51.5±0.4 cm3, a polar surface area of 50 Å2, and a molar volume of 160.7±5.0 cm3 .

Scientific Research Applications

2. Potential Applications in Medicinal Chemistry

  • Application : 3-(Cyclopropylmethoxy)phenylboronic acid holds promise for applications in medicinal chemistry. Boronic acids can participate in reversible covalent interactions with biomolecules containing cis-diols, such as carbohydrates and enzymes. This property allows them to act as inhibitors or modulators of biological processes.

3. Glucose-Sensitive Polymers

  • Application : 3-(Cyclopropylmethoxy)phenylboronic acid could potentially be used to create glucose-sensitive polymers .
  • Method : The boronic acid moiety can form reversible covalent bonds with cis-diols, such as those found in glucose . By incorporating 3-(Cyclopropylmethoxy)phenylboronic acid into a polymer matrix, it may be possible to create a material that changes its properties in response to the glucose concentration .
  • Results : Such glucose-sensitive polymers could have applications in the treatment of diabetes, for example, by enabling self-regulated insulin release . They could also function as diagnostic agents .

4. Wound Healing and Tumor Targeting

  • Application : 3-(Cyclopropylmethoxy)phenylboronic acid and its derivatives could potentially be used in wound healing and tumor targeting .
  • Results : The use of these conjugates in wound healing and tumor targeting has been noted, but further research is needed to fully explore their potential .

5. Sensor Development

  • Application : Boronic acids, including 3-(Cyclopropylmethoxy)phenylboronic acid, can be used in the development of chemical sensors . These sensors can detect various analytes, including sugars, amino acids, and other biologically relevant molecules .
  • Method : The boronic acid moiety can form reversible covalent bonds with cis-diols, such as those found in sugars . This property can be exploited to create sensors that change their properties (such as color or fluorescence) in response to the presence of the analyte .
  • Results : The development of such sensors could have important applications in various fields, including medical diagnostics, environmental monitoring, and food safety .

6. Material Science

  • Application : 3-(Cyclopropylmethoxy)phenylboronic acid could potentially be used in the development of new materials . For example, it could be used to create polymers with unique properties, such as responsiveness to changes in pH or the presence of certain molecules .
  • Results : The resulting materials could have a wide range of applications, from drug delivery systems to smart coatings .

Safety And Hazards

The safety data sheet for this compound suggests that it should be handled with care to avoid contact with skin and eyes, and inhalation or ingestion should be avoided . It is recommended to keep the containers tightly closed in a dry, cool, and well-ventilated place .

properties

IUPAC Name

[3-(cyclopropylmethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BO3/c12-11(13)9-2-1-3-10(6-9)14-7-8-4-5-8/h1-3,6,8,12-13H,4-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKQCWRCXYIUCCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)OCC2CC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20400745
Record name 3-(Cyclopropylmethoxy)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20400745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Cyclopropylmethoxy)phenylboronic acid

CAS RN

411229-76-0
Record name 3-(Cyclopropylmethoxy)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20400745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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